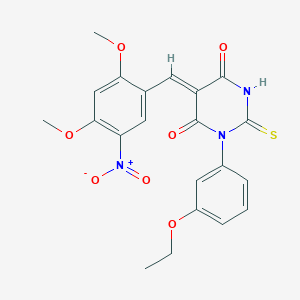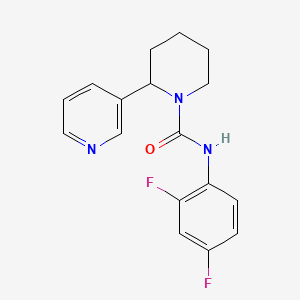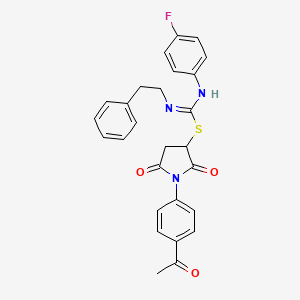
4-acetyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as AMPP, is a chemical compound with potential therapeutic applications. It is a member of the pyrrole family of organic compounds, which are known for their diverse biological activities. AMPP has been studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Mécanisme D'action
The mechanism of action of AMPP is not fully understood. However, it has been proposed that AMPP exerts its anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 signaling pathways, respectively. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines, while Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. AMPP has been shown to inhibit the activation of NF-κB and activate the Nrf2 pathway, leading to reduced inflammation and oxidative stress.
Biochemical and Physiological Effects:
AMPP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that AMPP inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and monocytes. AMPP has also been found to scavenge free radicals and reduce oxidative stress in various cell types. In addition, AMPP has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMPP in lab experiments is its low toxicity. AMPP has been shown to have low cytotoxicity in vitro and in vivo, making it a safe compound to use in experiments. Another advantage is its versatility. AMPP can be easily synthesized and modified to create analogs with different biological activities. However, one limitation of using AMPP in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and to study its pharmacokinetics.
Orientations Futures
There are several future directions for the study of AMPP. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as a chemopreventive agent for cancer. Additionally, the development of AMPP analogs with improved solubility and potency is an area of future research. Finally, the study of the pharmacokinetics and pharmacodynamics of AMPP in vivo is an important direction for the development of potential therapeutic applications.
Méthodes De Synthèse
The synthesis of AMPP involves the reaction of 3-methylacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to yield AMPP. The reaction scheme is shown below:
Applications De Recherche Scientifique
AMPP has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. AMPP has also been found to possess antioxidant activity by scavenging free radicals and preventing oxidative stress. In addition, AMPP has been investigated for its anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propriétés
IUPAC Name |
3-acetyl-4-hydroxy-1-(3-methylphenyl)-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-7-6-10-15(11-12)20-17(14-8-4-3-5-9-14)16(13(2)21)18(22)19(20)23/h3-11,17,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIVCEUEBRTEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)



![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5092472.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5092473.png)
![[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5092480.png)
![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5092486.png)
![[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5092493.png)